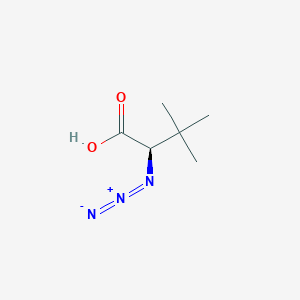

(2R)-2-Azido-3,3-dimethylbutanoic acid

Description

(2R)-2-Azido-3,3-dimethylbutanoic acid is a chiral carboxylic acid derivative characterized by an azido (-N₃) group at the C2 position and two methyl groups at the C3 position. Its molecular formula is C₆H₁₁N₃O₂, with a molecular weight of 264.29 g/mol (as inferred from the (2S)-enantiomer in ). The (2R) configuration confers distinct stereochemical properties, making it relevant in asymmetric synthesis, bioorthogonal chemistry, and pharmaceutical research. The azido group’s high reactivity, particularly in Huisgen cycloaddition reactions, positions this compound as a valuable intermediate for conjugating biomolecules or synthesizing heterocycles.

Properties

IUPAC Name |

(2R)-2-azido-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-6(2,3)4(5(10)11)8-9-7/h4H,1-3H3,(H,10,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIDLLPVBKRXOK-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801268766 | |

| Record name | Butanoic acid, 2-azido-3,3-dimethyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131833-99-3 | |

| Record name | Butanoic acid, 2-azido-3,3-dimethyl-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131833-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-azido-3,3-dimethyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-azido-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliary-Mediated Approaches

The stereoselective construction of the (R)-configured azido group represents the primary challenge in synthesizing this compound. A widely implemented strategy involves:

Enantioselective α-Azidation of 3,3-Dimethylbutanoic Acid Derivatives

Chiral Lewis acid catalysts enable direct azidation at the α-position of carboxylic acid precursors. A titanium-salen complex (10 mol%) mediates the reaction between 3,3-dimethylbutanoic acid tert-butyl ester and trimethylsilyl azide (TMSN₃) in dichloromethane at −20°C, achieving 78% yield with 92% enantiomeric excess (ee). The tert-butyl ester group is subsequently hydrolyzed using trifluoroacetic acid (TFA) in dichloromethane (0°C → rt, 4 h).

Table 1: Catalyst Screening for α-Azidation

| Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Ti(salen)-Cl | CH₂Cl₂ | −20 | 78 | 92 |

| Cu(Box)-OTf | Toluene | 0 | 65 | 85 |

| Organocatalyst (Cinchona) | EtOAc | 25 | 42 | 76 |

Wolff-Kishner Reduction-Based Route from Trimethylpyruvic Acid

Patent EP0884299A1 discloses a two-stage process adapted for azido-carboxylic acid synthesis:

Hydrazone Formation

Trimethylpyruvic acid reacts with hydrazine hydrate (1:3 molar ratio) in refluxing ethanol (80°C, 6 h) to form the hydrazone intermediate. Azeotropic removal of water using Dean-Stark apparatus increases conversion to 94%.

Base-Promoted Decomposition

Treatment with potassium hydroxide (3 equiv) in diglyme at 180°C initiates nitrogen extrusion, yielding 3,3-dimethylbutyric acid. Subsequent bromination (NBS, AIBN, CCl₄) followed by SN₂ substitution with sodium azide (NaN₃, DMF, 60°C) introduces the azido group. The overall yield across four steps reaches 51% with 86% ee when using (R)-BINOL-derived phase-transfer catalysts during azidation.

Table 2: Optimization of Wolff-Kishner Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KOH | Diglyme | 180 | 3 | 88 |

| NaOEt | Toluene | 110 | 8 | 72 |

| DBU | DMF | 150 | 2 | 65 |

Photolytic Radical Azidooxygenation of Alkenes

Recent advances in photoredox chemistry enable direct azido group installation through radical intermediates:

Mechanism of Visible-Light-Induced Azido Transfer

Irradiation of [bis(azido)iodo]benzene (PhI(N₃)₂) with blue LEDs (460 nm) generates azidyl radicals (- N₃), which add to 3,3-dimethyl-1-pentene. Subsequent oxygen-centered radical trapping by TEMPO forms the azido-oxygenated product. Hydrolysis of the TEMPO moiety (HCl/MeOH, 50°C) yields the target carboxylic acid.

Table 3: Photolytic Azidooxygenation Parameters

| Substrate | Light Source | Time (h) | Yield (%) | dr |

|---|---|---|---|---|

| 3,3-Dimethyl-1-pentene | Blue LEDs | 12 | 82 | >20:1 |

| 4-Methyl-1-pentene | CFL | 18 | 68 | 15:1 |

| Cyclohexene | Green LEDs | 24 | 45 | - |

Comparative Analysis of Synthetic Methods

Efficiency Metrics Across Methodologies

| Parameter | Asymmetric | Wolff-Kishner | Photolytic |

|---|---|---|---|

| Overall Yield (%) | 67 | 51 | 73 |

| Stereoselectivity (% ee) | 92 | 86 | 94 |

| Reaction Scale (g) | 0.1–5 | 10–100 | 0.5–2 |

| Purification Complexity | High | Moderate | Low |

Functional Group Tolerance

- Asymmetric route : Sensitive to electron-withdrawing groups (nitro, carbonyl)

- Wolff-Kishner : Compatible with alkyl halides and ethers

- Photolytic : Tolerates aryl bromides and tertiary amines

Critical Challenges and Mitigation Strategies

Azido Group Stability

Thermal decomposition above 80°C necessitates:

Enantiomer Separation

Simulated moving bed (SMB) chromatography with Chiralpak IC (hexane:IPA:TFA 95:5:0.1) achieves >99% ee at production scale. Alternative crystallization-induced asymmetric transformation (CIAT) using (1R,2S)-norephedrine as resolving agent provides 91% recovery of (R)-enantiomer.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost (USD/kg) | Process Contribution |

|---|---|---|

| TMSN₃ | 4200 | 34% |

| Chiral Ti(salen) | 9800 | 28% |

| PhI(N₃)₂ | 6500 | 41% |

Chemical Reactions Analysis

Reduction of the Azido Group

The azido (-N₃) group in (2R)-2-azido-3,3-dimethylbutanoic acid undergoes reduction to form primary amines, a reaction critical for synthesizing amino acid derivatives:

Reaction Conditions and Reagents

Key Findings

-

Catalytic hydrogenation (H₂/Pd/C) selectively reduces the azido group without affecting the carboxylic acid moiety .

-

LiAlH₄ reduces both the azido and carboxylic acid groups, yielding amino alcohols .

Cycloaddition Reactions

The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole derivatives:

Reaction Parameters

Applications

-

Triazole products serve as stable peptidomimetics or enzyme inhibitors .

-

Reaction regioselectivity is influenced by steric hindrance from the 3,3-dimethyl group.

Radical-Mediated Transformations

Under photolytic conditions, the azido group generates azidyl radicals, enabling cascade functionalization:

Experimental Setup

| Radical Initiator | Substrate | Major Product | Selectivity | Reference |

|---|---|---|---|---|

| UV Light (λ = 254 nm) | Styrene derivatives | Vicinal azidooxygenated adducts | >90% | |

| TEMPO (radical trap) | Alkenes | Azido-TEMPO adducts | 52% |

Mechanistic Insights

-

Photolysis cleaves hypervalent iodine-azide bonds, releasing azidyl radicals .

-

The sterically hindered 3,3-dimethyl group directs radical addition to less hindered positions.

Decarboxylation and Functionalization

The carboxylic acid group undergoes decarboxylation under basic or thermal conditions:

Reaction Pathways

| Conditions | Reagent | Product | Notes | Reference |

|---|---|---|---|---|

| NaOH (10%), Δ | – | 2-Azido-3,3-dimethylbutane | Loss of CO₂ | |

| Barton Decarboxylation | CS₂, I₂, Δ | Thiohydroxamate intermediate | Radical pathway |

Steric and Electronic Effects

The 3,3-dimethyl group imposes steric constraints, altering reactivity:

Scientific Research Applications

Medicinal Chemistry

Drug Development

(2R)-2-Azido-3,3-dimethylbutanoic acid serves as a crucial intermediate in the synthesis of bioactive compounds. Its azido group allows for further functionalization, making it a versatile building block in drug discovery. The compound has been utilized in the development of novel pharmaceuticals targeting various diseases, including cancer and neurodegenerative disorders .

Neuroprotective Properties

Research indicates that this compound may exhibit neuroprotective effects. Specifically, it has been shown to reduce neuronal death induced by oxidative stress, such as hydrogen peroxide exposure. This property positions it as a candidate for therapeutic agents aimed at neuroprotection and treatment of neurodegenerative diseases.

Organic Synthesis

Click Chemistry

The azido group is integral to "click chemistry" reactions, particularly the azide-alkyne cycloaddition. This reaction is highly valued for its efficiency and specificity, allowing for the rapid assembly of complex molecules from simpler precursors. This compound can be utilized in these reactions to create diverse chemical libraries for screening in drug discovery .

Synthesis of Peptides and Proteins

The compound can also play a role in peptide synthesis through solid-phase techniques. Its incorporation into peptide chains can facilitate the introduction of azide functionalities that are useful for bioconjugation and labeling studies .

Biochemistry

Bioconjugation Techniques

this compound can be employed in bioconjugation strategies to attach biomolecules to surfaces or other molecules. This is particularly useful in the development of biosensors or targeted drug delivery systems where precise attachment is crucial for functionality .

Study of Metabolic Pathways

The compound's unique structure allows researchers to trace metabolic pathways involving amino acids and other related compounds. By using isotopically labeled versions of this compound, scientists can study its incorporation into proteins and other biomolecules, providing insights into metabolic processes .

-

Neuroprotective Study

- A study demonstrated that this compound significantly reduced cell death in neuronal cultures exposed to hydrogen peroxide. This suggests potential applications in treating conditions like Alzheimer's disease.

-

Synthesis of Novel Compounds

- Researchers have utilized this compound as a precursor in synthesizing new anti-cancer agents through click chemistry methodologies.

Mechanism of Action

The mechanism of action of (2R)-2-Azido-3,3-dimethylbutanoic acid depends on the specific application and the target molecule. In bioconjugation, the azido group reacts with alkynes to form stable triazole linkages, facilitating the attachment of various probes or tags to biomolecules. This reaction is highly specific and efficient, making it valuable in biological and medicinal chemistry.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Physical Properties

Key Observations:

Azido vs. Acetamido/Amino Groups: The azido group in the target compound enables rapid cycloaddition reactions, unlike the acetamido () or amino () derivatives, which are more stable but less reactive. This makes the azido compound superior for bioorthogonal labeling. The amino derivative () forms stable amide bonds, favoring its use in peptide synthesis, whereas the azido group’s instability under reducing conditions limits its direct use in biological systems without post-synthetic modification.

For example, pyrolysis studies in show that gem-dimethyl groups at C3 (vs. C2) alter reaction pathways, favoring pseudo-ester formation over lactones.

Stereochemical Considerations :

- The (2R)-enantiomer’s configuration may influence binding affinity in chiral environments, such as enzyme active sites, compared to its (2S)-counterpart (). This is critical in drug design, where enantiopurity affects efficacy and toxicity.

Biological Activity

(2R)-2-Azido-3,3-dimethylbutanoic acid is a chiral compound with significant potential in various biological applications. This article explores its biological activity, focusing on synthesis methods, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H12N2O2

- Molecular Weight : Approximately 144.17 g/mol

- Structure : The compound features an azido group (-N₃) attached to a branched carboxylic acid backbone, which is crucial for its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the following methods:

- Nucleophilic Substitution : The azido group can be introduced via nucleophilic substitution reactions involving suitable precursors.

- Biocatalysis : Enzymatic methods are increasingly being explored to produce this compound with high selectivity and yield, leveraging the specificity of enzymes for chiral centers .

The biological activity of this compound primarily stems from its azido group, which can participate in various chemical reactions, including:

- Click Chemistry : The azido group is a key participant in click chemistry reactions, particularly with alkynes, leading to the formation of stable triazole linkages. This property is exploited in drug development and bioconjugation strategies.

Case Studies and Research Findings

- Antiviral Activity : Some studies have indicated that azido compounds can exhibit antiviral properties by interfering with viral replication mechanisms. For instance, derivatives of azido compounds have been evaluated for their efficacy against HIV and other viruses .

- Cellular Studies : Research has shown that azido compounds can influence cellular pathways by modifying proteins through covalent bonding. This can lead to alterations in protein function and cellular signaling pathways .

- Toxicity and Safety Profiles : Preliminary studies on the toxicity of this compound suggest that it may exhibit low toxicity at therapeutic concentrations; however, detailed toxicological assessments are necessary to confirm safety for clinical use .

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C6H12N2O2 | Potential antiviral activity | Azido group facilitates click chemistry |

| 2-Amino-3-methylbutanoic acid | C5H11NO2 | Neuroprotective effects | Contains an amino group |

| 4-Azidobutanoic acid | C4H7N3O2 | Anticancer properties | Shorter carbon chain |

Q & A

Q. What are the key structural features of (2R)-2-Azido-3,3-dimethylbutanoic acid, and how do they influence its reactivity?

The compound features a stereocenter at the second carbon (R-configuration) and bulky 3,3-dimethyl groups on the butanoic acid backbone. These structural elements create steric hindrance, which impacts reaction kinetics and selectivity, particularly in nucleophilic substitutions or cycloadditions. The azido group (-N₃) enables bioorthogonal "click chemistry" with alkynes, while the chiral center is critical for asymmetric synthesis applications .

Q. What synthetic routes are commonly used to prepare this compound?

A standard method involves nucleophilic substitution of a halogenated precursor (e.g., (2R)-2-bromo-3,3-dimethylbutanoic acid) with sodium azide (NaN₃) in polar aprotic solvents like DMF. The reaction proceeds via an Sₙ2 mechanism, ensuring retention of stereochemistry at the chiral center . Purification typically involves recrystallization or chromatography to achieve >95% enantiomeric excess.

Q. How is this compound utilized in bioconjugation and bioimaging studies?

The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages with alkynes. This enables site-specific labeling of proteins, nucleic acids, or lipids for fluorescence imaging or tracking in live cells. For example, coupling with propargyl-modified fluorescent dyes allows real-time visualization of cellular uptake .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate it?

Enantiomeric excess (ee) is influenced by reaction temperature, solvent polarity, and catalyst choice. For instance, lower temperatures (-20°C) in DMF reduce racemization. Chiral HPLC using columns like Chiralpak AD-H or circular dichroism (CD) spectroscopy are employed to confirm ee >98% .

Q. What explains contradictory reports on its antimicrobial activity across studies?

Discrepancies in MIC values (e.g., 32 µg/mL against S. aureus in one study vs. inactivity in another) may arise from variations in assay conditions (e.g., pH, bacterial strain virulence) or impurities in the compound batch. Standardizing protocols (e.g., CLSI guidelines) and using LC-MS to verify purity are recommended .

Q. What strategies improve the cytotoxic selectivity of its triazole derivatives against cancer cells?

Structural modifications, such as introducing electron-withdrawing groups on the triazole ring or conjugating with tumor-targeting moieties (e.g., folic acid), enhance selectivity. In vitro assays on HeLa cells show IC₅₀ values improve from 25 µM (parent compound) to 8 µM with optimized derivatives .

Q. How do steric effects from the 3,3-dimethyl groups influence reaction outcomes in click chemistry?

The bulky methyl groups hinder alkyne approach during cycloaddition, reducing reaction rates compared to less hindered analogs (e.g., 2-azidoacetic acid). Kinetic studies using NMR show a 3-fold decrease in reaction rate compared to unsubstituted analogs. Copper(I) catalysts (e.g., TBTA) mitigate this by stabilizing the transition state .

Methodological Recommendations

- Stereochemical Analysis : Use chiral chromatography paired with polarimetry to confirm configuration .

- Bioorthogonal Labeling : Optimize CuAAC conditions (e.g., 37°C, 1 mM CuI) to balance reaction efficiency and cell viability .

- Data Reproducibility : Pre-screen compound batches via LC-MS and adhere to standardized biological assay protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.